molecular formula C15H19N3O2 B13916747 3-[4-(1-Piperazinyl)phenyl]-2,6-piperidinedione

3-[4-(1-Piperazinyl)phenyl]-2,6-piperidinedione

Cat. No.: B13916747
M. Wt: 273.33 g/mol
InChI Key: WOULORBKOHBDKE-UHFFFAOYSA-N
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Description

3-[4-(1-Piperazinyl)phenyl]-2,6-piperidinedione is a heterocyclic compound that features both piperazine and piperidinedione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1-Piperazinyl)phenyl]-2,6-piperidinedione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection with PhSH followed by selective intramolecular cyclization yields the desired piperazinopyrrolidinones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1-Piperazinyl)phenyl]-2,6-piperidinedione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

3-[4-(1-Piperazinyl)phenyl]-2,6-piperidinedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(1-Piperazinyl)phenyl]-2,6-piperidinedione involves its interaction with specific molecular targets. The piperazine moiety is known to enhance bioactivity by interacting with biological macromolecules. The compound may inhibit certain enzymes or receptors, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(1-Piperazinyl)phenyl]-2,6-piperidinedione is unique due to its specific combination of piperazine and piperidinedione moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

3-(4-piperazin-1-ylphenyl)piperidine-2,6-dione

InChI

InChI=1S/C15H19N3O2/c19-14-6-5-13(15(20)17-14)11-1-3-12(4-2-11)18-9-7-16-8-10-18/h1-4,13,16H,5-10H2,(H,17,19,20)

InChI Key

WOULORBKOHBDKE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1C2=CC=C(C=C2)N3CCNCC3

Origin of Product

United States

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